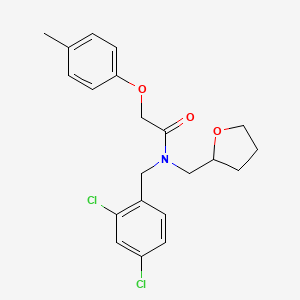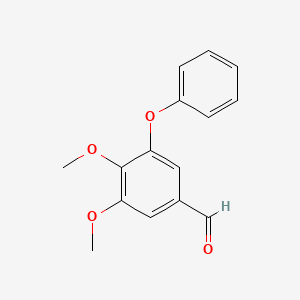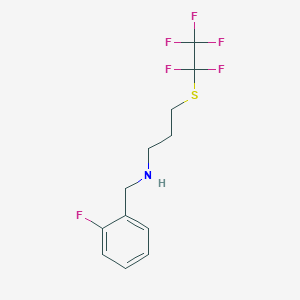
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluoro-benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with 3-pentafluoroethylsulfanyl-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Applications De Recherche Scientifique
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other similar compounds, such as:
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
(2-Fluoro-benzyl)-(3-methylsulfanyl-propyl)-amine: This compound has a methylsulfanyl group instead of a pentafluoroethylsulfanyl group.
(2-Fluoro-benzyl)-(3-ethylsulfanyl-propyl)-amine: This compound has an ethylsulfanyl group instead of a pentafluoroethylsulfanyl group.
Propriétés
Formule moléculaire |
C12H13F6NS |
|---|---|
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
Clé InChI |
PWARZSYEBWLQSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


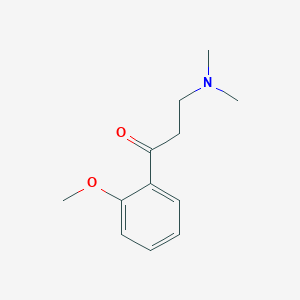
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
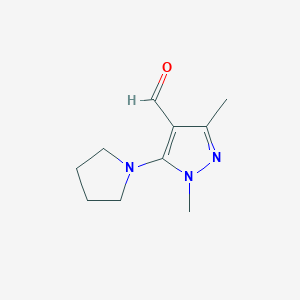

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)


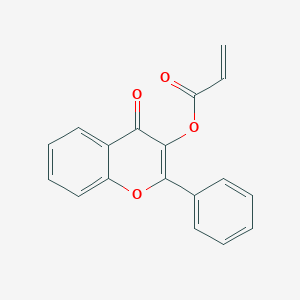

![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

